2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a methylsulfanyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid, 2-methoxyaniline, and 4-(methylsulfanyl)benzoyl chloride.
Formation of Benzamide Core: The benzamide core is formed by reacting 2-methoxybenzoic acid with 4-(methylsulfanyl)benzoyl chloride in the presence of a coupling agent like thionyl chloride or oxalyl chloride.
Methoxylation: The methoxy groups are introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving a base like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as precise temperature control and efficient mixing.
Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, such as using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathway Modulation: Influencing cellular pathways, such as signaling cascades or metabolic processes, to achieve desired effects.
Molecular Interactions: Engaging in molecular interactions with other biomolecules, such as proteins or nucleic acids, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(2-methoxyphenyl)benzamide: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
4-(methylsulfanyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and applications.
2-methoxy-N-(4-methylsulfanyl)phenylbenzamide: Similar structure but with different positioning of functional groups, leading to variations in properties.
Uniqueness
2-methoxy-N-(2-methoxyphenyl)-4-(methylsulfanyl)benzamide is unique due to the combination of methoxy and methylsulfanyl groups on the benzamide core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-19-14-7-5-4-6-13(14)17-16(18)12-9-8-11(21-3)10-15(12)20-2/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIRAAHNNUNWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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